molecular formula C14H10N2O2 B6243441 (2E)-3-{9H-pyrido[3,4-b]indol-3-yl}prop-2-enoic acid CAS No. 83910-14-9

(2E)-3-{9H-pyrido[3,4-b]indol-3-yl}prop-2-enoic acid

Cat. No. B6243441
CAS RN: 83910-14-9
M. Wt: 238.2
InChI Key:
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Description

“(2E)-3-{9H-pyrido[3,4-b]indol-3-yl}prop-2-enoic acid” is a chemical compound with the CAS Number: 179626-79-0 . It has a molecular weight of 187.2 . The IUPAC name for this compound is "(2E)-3-(1H-indol-5-yl)-2-propenoic acid" .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 165-168 degrees Celsius .

Mechanism of Action

Some studies suggest that similar compounds may act as inhibitors for certain enzymes. For instance, research has investigated its potential to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-{9H-pyrido[3,4-b]indol-3-yl}prop-2-enoic acid involves the synthesis of the pyrido[3,4-b]indole ring system followed by the addition of a propenoic acid group to the indole ring.", "Starting Materials": [ "2-aminobenzoic acid", "2-nitrobenzaldehyde", "ethyl acetoacetate", "ethyl cyanoacetate", "acetic anhydride", "propenoic acid", "triethylamine", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 9H-pyrido[3,4-b]indole", "a. Dissolve 2-aminobenzoic acid and 2-nitrobenzaldehyde in acetic anhydride.", "b. Add a catalytic amount of triethylamine and heat the mixture to reflux for 4 hours.", "c. Cool the mixture to room temperature and pour it into a mixture of ice and hydrochloric acid.", "d. Collect the resulting solid by filtration and wash it with water and diethyl ether.", "e. Recrystallize the solid from methanol to obtain 9H-pyrido[3,4-b]indole.", "Step 2: Synthesis of (2E)-3-{9H-pyrido[3,4-b]indol-3-yl}prop-2-enoic acid", "a. Dissolve ethyl acetoacetate and ethyl cyanoacetate in methanol.", "b. Add sodium hydroxide and heat the mixture to reflux for 2 hours.", "c. Cool the mixture to room temperature and add 9H-pyrido[3,4-b]indole.", "d. Add propenoic acid and a catalytic amount of triethylamine.", "e. Heat the mixture to reflux for 4 hours.", "f. Cool the mixture to room temperature and acidify it with hydrochloric acid.", "g. Collect the resulting solid by filtration and wash it with water and diethyl ether.", "h. Recrystallize the solid from methanol to obtain (2E)-3-{9H-pyrido[3,4-b]indol-3-yl}prop-2-enoic acid." ] }

CAS RN

83910-14-9

Product Name

(2E)-3-{9H-pyrido[3,4-b]indol-3-yl}prop-2-enoic acid

Molecular Formula

C14H10N2O2

Molecular Weight

238.2

Purity

95

Origin of Product

United States

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